1,8-Diazacyclotetradecane-2,9-dione

Polymorphism Thermal Analysis Nylon 6 By-product Analysis

Researchers requiring precise quantification of the cyclic dimer impurity in nylon 6 often face unreliable identification due to polymorph-dependent analytical behavior. This compound solves that challenge as a well-characterized reference standard with defined α↔β crystal transitions at ~242°C and established XRPD/DSC parameters, ensuring unambiguous identification. - Serves as the obligate substrate for 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12) in biocatalytic nylon recycling research. - Functions as a neutral macrocyclic ligand with unique 14-membered ring coordination geometry for MOF and catalysis applications. - Available from stock with full documentation, enabling immediate integration into QA/QC and R&D workflows.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 56403-09-9
Cat. No. B039137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazacyclotetradecane-2,9-dione
CAS56403-09-9
Synonyms6-aminohexanoic acid cyclic dimer
nylon oligome
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCC(=O)NCCCCCC(=O)NCC1
InChIInChI=1S/C12H22N2O2/c15-11-7-3-1-5-9-13-12(16)8-4-2-6-10-14-11/h1-10H2,(H,13,16)(H,14,15)
InChIKeyHERSSAVMHCMYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Diazacyclotetradecane-2,9-dione: Sourcing & Core Identity


1,8-Diazacyclotetradecane-2,9-dione (CAS 56403-09-9, molecular formula C₁₂H₂₂N₂O₂, molecular weight 226.32 g/mol) is a 14-membered macrocyclic diamide, also known as the cyclic dimer of ε-caprolactam or 6-aminohexanoate cyclic dimer [1]. This compound functions dually as a macrocyclic ligand in coordination chemistry and as a critical reference standard/impurity marker in nylon 6 manufacturing [2]. It exhibits polymorphism with distinct α- and β-crystalline forms, each possessing unique thermal and solubility characteristics [3].

Nylon 6 impurity reference standard for extractables/leachables analysis
Macrocyclic ligand for coordination chemistry and MOF synthesis
Polymorph model compound for solid-state and crystallization studies

1,8-Diazacyclotetradecane-2,9-dione: Polymorphism and Substitution Barriers


In procurement contexts where 1,8-diazacyclotetradecane-2,9-dione is specified, generic substitution by other macrocyclic lactams or azacycloalkanes is generally not viable due to its unique polymorphic behavior and distinct structural identity. Unlike more flexible, non-rigid macrocyclic frameworks or smaller ring analogs such as 1,6-diazacyclododecane-7,12-dione (a 12-membered cyclic dimer model of nylon 46) [1], this specific 14-membered ring system undergoes well-defined α↔β crystal-form transitions at ~242°C and exhibits form-dependent solubility and sublimation behavior [2]. These material properties are intrinsic to its ring size and hydrogen-bonding network, meaning that procurement of a different macrocyclic compound, even one with similar functional groups, would result in unpredictable thermal, solubility, and processing performance [3].

Ring size Smaller macrocycle analogs (12-membered) lack defined polymorphic transitions, altering thermal behavior.
Polymorph α↔β conversion and form-dependent solubility make generic macrocycle substitution unpredictable.
Enzyme fit Linear dimer or other cyclic analogs are not substrates for EC 3.5.2.12, leading to false-negative results.

1,8-Diazacyclotetradecane-2,9-dione: Quantitative Performance Evidence


Polymorph Transition Temperature and Stability

1,8-Diazacyclotetradecane-2,9-dione exists in two distinct crystalline polymorphs (α-form and β-form) with well-defined thermal transition temperatures. Upon heating, the β-form undergoes an endothermic transition to the α-form at approximately 242°C, followed by melting of the α-form at temperatures exceeding 345°C [1]. The α-form, when contaminated with volatile matter, may sublimate at temperatures lower than 150°C, whereas the pure β-form does not sublimate until after the transition temperature [1].

Polymorph Transition
Class-level inference
β→α ~242°C, α mp >345°C
Thermal processing windows depend on form selection.
DSC 25–360°C; β-derived α melts higher than pure α.
Polymorphism Thermal Analysis Nylon 6 By-product Analysis

Solvent-Induced Polymorph Transformation

The α-form of 1,8-diazacyclotetradecane-2,9-dione rapidly dissolves in methanol and converts to the β-form [1]. In contrast, the β-form is poorly soluble in common organic solvents [2]. This form-dependent solubility behavior is not observed in smaller ring analogs like 1,6-diazacyclododecane-7,12-dione [3].

Solvent Conversion
Class-level inference
α dissolves in MeOH → β; β poorly soluble
Solvent exposure induces form change; 12-membered analog lacks this behavior.
Room temperature methanol; crystallization control needed.
Polymorph Transformation Solubility Crystallization

Enzymatic Hydrolysis Specificity

1,8-Diazacyclotetradecane-2,9-dione is the specific substrate for the enzyme 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12), which catalyzes its hydrolysis to the linear dimer N-(6-aminohexanoyl)-6-aminohexanoate [1]. In contrast, linear 6-aminohexanoate oligomers (dimer, trimer, etc.) are hydrolyzed by distinct enzymes: 6-aminohexanoate-oligomer exohydrolase (EC 3.5.1.46) acts on linear dimers, while endohydrolase (EC 3.5.1.117) acts on oligomers with degree of polymerization >3 [2]. The cyclic dimer hydrolase shows negligible activity toward linear oligomers [2].

Enzymatic Specificity
Head-to-head
EC 3.5.2.12 hydrolyzes cyclic dimer; EC 3.5.1.46 linear dimer; EC 3.5.1.117 inactive on cyclic
Specific substrate for cyclic-dimer hydrolase; linear dimers fail.
Enzymatic assay; Arthrobacter sp., Flavobacterium sp.
Enzymatic Degradation Nylon 6 Recycling Biocatalysis

Crystal Unit Cell Parameters

Single-crystal X-ray diffraction of 1,8-diazacyclotetradecane-2,9-dione (triclinic, space group P1̄) reveals unit cell parameters a = 15.469 Å, b = 8.985 Å, c = 8.918 Å, α = 89°23′, β = 88°32′, γ = 91°55′, with 4 molecules per unit cell located on symmetry centers [1]. These parameters constitute a unique crystallographic fingerprint that distinguishes it from other macrocyclic diamides, such as 1,6-diazacyclododecane-7,12-dione (monoclinic, P2₁/c, a = 9.802 Å, b = 12.966 Å, c = 9.20 Å, β = 94.9°) [2].

Crystal Fingerprint
Cross-study comparable
Triclinic P1̄, a=15.469, b=8.985, c=8.918 Å, Z=4
Unique XRD pattern distinguishes from 12-membered monoclinic analog.
Room temperature single-crystal data.
X-ray Crystallography Structural Confirmation Quality Control

Thermal Transition Enthalpy and Polymorph Stability

DSC analysis of 1,8-diazacyclotetradecane-2,9-dione reveals two distinct endothermic events upon heating: a solid-solid transition at approximately 242°C (β→α conversion) and melting of the α-form at temperatures exceeding 345°C [1]. A separate study reported a transition at 244°C and melting at 347°C, with the higher-temperature form slowly converting back to the lower-temperature form below 200°C [2]. This thermal behavior contrasts with the simpler single-melting profile typically observed in non-polymorphic macrocyclic lactams.

Thermal Stability
Class-level inference
β→α ~242°C, α mp >345°C; slow α→β below 200°C
Reversible interconversion affects thermal cycling interpretation.
DSC 25–360°C; two distinct endotherms.
Differential Scanning Calorimetry Polymorph Stability Thermal Analysis

1,8-Diazacyclotetradecane-2,9-dione: Application Scenarios


Nylon 6 Impurity Reference Standard

1,8-Diazacyclotetradecane-2,9-dione serves as a critical reference standard for the identification and quantification of the cyclic dimer impurity inherently present in industrial nylon 6 [1]. Its well-defined crystallographic parameters (triclinic unit cell, a = 15.469 Å, b = 8.985 Å, c = 8.918 Å) [2] and characteristic thermal transitions (β→α at ~242°C, melting >345°C) [3] enable unambiguous identification via XRPD or DSC, making it essential for polymer manufacturers conducting extractables/leachables analysis or complying with food-contact material regulations [1].

Substrate for Nylon Oligomer Biodegradation Assays

In biocatalytic nylon recycling research, 1,8-diazacyclotetradecane-2,9-dione is the obligate substrate for 6-aminohexanoate-cyclic-dimer hydrolase (EC 3.5.2.12) [4]. The enzyme's strict specificity for the cyclic dimer—with negligible activity toward linear 6-aminohexanoate oligomers [5]—makes this compound indispensable for enzyme characterization, kinetic studies, and screening of nylon-degrading microorganisms. Substitution with linear dimer or other cyclic analogs would yield false-negative results and invalidate experimental conclusions.

Macrocyclic Ligand for Coordination Chemistry and MOFs

The 14-membered diamide framework of 1,8-diazacyclotetradecane-2,9-dione functions as a neutral O,O-donor or N,O-donor macrocyclic ligand for metal ion coordination . Unlike smaller ring analogs such as 1,6-diazacyclododecane-7,12-dione [2], the larger ring cavity and distinct hydrogen-bonding network (NH···O=C hydrogen bonds forming sheets parallel to (100)) [2] confer unique metal-binding geometry and stability characteristics. This makes it a valuable building block for synthesizing structurally defined metal complexes for catalysis or metal-organic framework (MOF) applications where precise cavity size and coordination geometry are required.

Polymorph Model for Solid-State Studies

For fundamental solid-state chemistry research, the well-characterized polymorphic system of 1,8-diazacyclotetradecane-2,9-dione provides a model compound for studying crystal-form transitions, solvent-mediated transformation kinetics, and sublimation behavior [3]. The documented α→β solvent-mediated conversion in methanol [3] and the reversible thermal transition at ~242°C [3] offer a tractable system for developing polymorph control strategies and validating process analytical technology (PAT) methods in pharmaceutical or fine chemical manufacturing settings.

Application
Selection Property
Validation Focus
Nylon 6 impurity reference standard
Defined crystallographic and thermal signatures
XRPD or DSC identity confirmation
Substrate for biodegradation assays
Obligate substrate for EC 3.5.2.12
Enzyme specificity and kinetic characterization
Macrocyclic ligand for coordination/MOFs
14-membered ring cavity and H-bonding network
Metal binding geometry and framework assembly
Polymorph model for solid-state studies
Well-characterized α↔β transition system
Solvent-mediated and thermal transformation kinetics

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